molecular formula C14H23NO3 B2374607 Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate CAS No. 1947316-45-1

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate

Cat. No. B2374607
M. Wt: 253.342
InChI Key: NQQWKZUZIHUCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate, also known as TBOCP, is a synthetic compound . It has a molecular weight of 253.34 .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate is 1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate is utilized in asymmetric synthesis. A practical example is the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieves high yields and enantioselectivity, as demonstrated in the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, with an overall yield of 71% (Chung et al., 2005).

Crystal Structure Analysis

The compound has been synthesized and characterized using X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and its crystal structure was analyzed, showing that it crystallizes in the triclinic space group (Naveen et al., 2007).

Synthesis of Macrocyclic Tyk2 Inhibitors

Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a variant of the compound, has been synthesized and used in the creation of macrocyclic Tyk2 inhibitors. This demonstrates the compound's utility in developing novel pharmaceutical agents (Sasaki et al., 2020).

Development of Antiinflammatory Agents

A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized using variants of this compound, showed promise as antiinflammatory and analgesic agents. These compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, with some exhibiting comparable antiinflammatory activities to existing drugs but with reduced side effects (Ikuta et al., 1987).

Medicinal Chemistry

This compound has been used in the synthesis of various pharmaceutical agents. For example, in the development of EP2 receptor-selective prostaglandin E2 agonists for aiding in the healing of bone fractures, the compound served as a precursor in metabolic studies (Prakash et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQWKZUZIHUCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate

Citations

For This Compound
1
Citations
J Schwarz - 2020 - epub.uni-regensburg.de
This thesis presents different methods for the photocatalytic activation of carboxylic acid and diol derivatives. Visible light-mediated cross-couplings or cleavage of these biomass-…
Number of citations: 5 epub.uni-regensburg.de

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